FXIIa-IN-3 -

FXIIa-IN-3

Catalog Number: EVT-12506446
CAS Number:
Molecular Formula: C14H16N4O6
Molecular Weight: 336.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

FXIIa-IN-3 is a cyclic peptide inhibitor designed to target activated factor XII (FXIIa), a serine protease involved in the coagulation cascade. This compound has been engineered to provide anticoagulation with a high degree of specificity and potency, making it a promising candidate for therapeutic applications in preventing pathological thrombosis without significantly increasing bleeding risk. The synthesis and characterization of FXIIa-IN-3 have been detailed in recent studies, highlighting its potential as a safer alternative to traditional anticoagulants.

Source

The development of FXIIa-IN-3 is rooted in research focused on inhibiting the contact activation pathway of coagulation, particularly the role of FXII. The compound was synthesized through solid-phase peptide synthesis and macrocyclization techniques, allowing for high purity and yield .

Classification

FXIIa-IN-3 falls under the category of anticoagulants and more specifically as a selective FXIIa inhibitor. This classification is significant in the context of thrombotic disorders, where traditional anticoagulants often lead to increased bleeding risks.

Synthesis Analysis

Methods

The synthesis of FXIIa-IN-3 involves several key steps:

  1. Solid-Phase Peptide Synthesis: The linear precursor of FXIIa-IN-3 is synthesized using solid-phase techniques, which allow for the assembly of peptide sequences in a controlled manner.
  2. Macrocyclization: After the linear peptide is obtained, it undergoes macrocyclization using a specific linker (1,3,5-triacryloyl-1,3,5-triazinane). This step is crucial for enhancing the stability and binding affinity of the inhibitor .
  3. Purification: The final product is purified using high-performance liquid chromatography (HPLC), achieving over 95% purity with an isolated yield greater than 50% .

Technical Details

The synthesis process leverages both chemical and biochemical techniques to ensure that the final compound exhibits optimal pharmacological properties. The use of D-amino acids in the di-peptide substitutions has been noted to improve stability while maintaining inhibitory activity against FXIIa .

Molecular Structure Analysis

Structure

FXIIa-IN-3 features a cyclic structure that enhances its binding affinity to FXIIa. The molecular design incorporates various amino acid modifications that contribute to its specificity and potency.

Data

The binding affinity of FXIIa-IN-3 has been quantified with an inhibition constant (K_i) in the sub-nanomolar range (approximately 370 ± 40 pM), indicating its high potency against FXIIa . Structural models suggest that specific interactions between the cyclic peptide and FXIIa are critical for its inhibitory action.

Chemical Reactions Analysis

Reactions

FXIIa-IN-3 functions primarily through competitive inhibition of FXIIa. It binds to the active site of the enzyme, preventing substrate access and subsequent proteolytic activity.

Technical Details

In vitro assays have demonstrated that FXIIa-IN-3 exhibits selectivity against other serine proteases, with minimal off-target effects observed at concentrations exceeding 40 µM for most physiologically relevant proteases . This selectivity is vital for reducing potential side effects associated with anticoagulant therapies.

Mechanism of Action

Process

The mechanism by which FXIIa-IN-3 exerts its anticoagulant effect involves:

  1. Binding to FXIIa: The compound binds competitively to FXIIa's active site.
  2. Inhibition of Proteolytic Activity: By occupying this site, FXIIa-IN-3 prevents the cleavage of substrates such as factor XI, thereby halting the intrinsic pathway of coagulation.
  3. Reduction of Thrombus Formation: In vivo studies indicate that administration of FXIIa-IN-3 significantly reduces thrombus formation in models of thrombosis without adversely affecting hemostasis .

Data

Experimental data support that FXIIa-IN-3 maintains efficacy in various models while demonstrating a favorable safety profile compared to traditional anticoagulants .

Physical and Chemical Properties Analysis

Physical Properties

FXIIa-IN-3 is characterized by:

  • Molecular Weight: Specific molecular weight data should be referenced from synthesis reports.
  • Solubility: The compound exhibits solubility in aqueous solutions suitable for biological applications.

Chemical Properties

Key chemical properties include:

  • Stability: High stability under physiological conditions due to its cyclic structure.
  • Reactivity: Limited reactivity with other biomolecules outside its target, contributing to its specificity as an inhibitor.

Relevant studies have shown that modifications can enhance stability while preserving inhibitory function .

Applications

FXIIa-IN-3 holds significant promise for various scientific applications:

  • Antithrombotic Therapy: Its primary application lies in preventing thrombotic events associated with medical devices and certain pathological conditions without increasing bleeding risk.
  • Research Tool: As a selective inhibitor, it serves as a valuable tool for studying the role of factor XII in coagulation and inflammation processes.
  • Potential Drug Development: Ongoing research may lead to further development into clinical applications targeting thrombotic diseases.

Properties

Product Name

FXIIa-IN-3

IUPAC Name

methyl 5-amino-1-(3,4,5-trimethoxybenzoyl)-1,2,4-triazole-3-carboxylate

Molecular Formula

C14H16N4O6

Molecular Weight

336.30 g/mol

InChI

InChI=1S/C14H16N4O6/c1-21-8-5-7(6-9(22-2)10(8)23-3)12(19)18-14(15)16-11(17-18)13(20)24-4/h5-6H,1-4H3,(H2,15,16,17)

InChI Key

GXCOGKWQJNUZFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2C(=NC(=N2)C(=O)OC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.